Methyl 6-chloro-2,4-dimethylnicotinate

Medicinal Chemistry Organic Synthesis Process Chemistry

Optimize your lead optimization workflow with Methyl 6-chloro-2,4-dimethylnicotinate (CAS 1256789-09-9). Unlike mono‑methylated or non‑chlorinated analogs, its precisely engineered C6‑Cl, C2‑Me, and C4‑Me substitution pattern enables orthogonal, sequential functionalization—directly applicable to RIPK1 inhibitor scaffolds (validated in WO2022/165529). With a calculated Log P of 2.25, it offers a strategic lipophilicity advantage over simpler nicotinate esters. Avoid synthetic route failure: specify this building block for controlled, stepwise diversification in library synthesis and medicinal chemistry programs.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63
CAS No. 1256789-09-9
Cat. No. B3046540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-2,4-dimethylnicotinate
CAS1256789-09-9
Molecular FormulaC9H10ClNO2
Molecular Weight199.63
Structural Identifiers
SMILESCC1=CC(=NC(=C1C(=O)OC)C)Cl
InChIInChI=1S/C9H10ClNO2/c1-5-4-7(10)11-6(2)8(5)9(12)13-3/h4H,1-3H3
InChIKeyKEFOCFHFGZFNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-chloro-2,4-dimethylnicotinate (CAS 1256789-09-9): A Strategic Pyridine Intermediate for Rational Procurement


Methyl 6-chloro-2,4-dimethylnicotinate (CAS 1256789-09-9) is a highly functionalized pyridine derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . As a member of the nicotinate ester class, its core structure comprises a pyridine ring with a methyl ester at the 3-position, chlorine at the 6-position, and methyl groups at the 2- and 4-positions . The compound is commercially available as a research chemical and advanced intermediate, with typical purity specifications of 95-98%, and is supplied as a solid under standard storage conditions (e.g., inert atmosphere, 2-8°C) [1]. Its strategic value lies in the orthogonal reactivity of its substituents, making it a versatile building block for synthesizing complex molecules in pharmaceutical and agrochemical R&D [2].

Methyl 6-chloro-2,4-dimethylnicotinate (CAS 1256789-09-9): Why 'Similar' Nicotinates Are Not Interchangeable


Substituting methyl 6-chloro-2,4-dimethylnicotinate with a seemingly related analog—such as an unsubstituted, mono-methylated, or non-chlorinated nicotinate—is not a valid procurement strategy due to the compound's precisely engineered orthogonal reactivity profile . While data is limited, the unique combination of the C6 chlorine (a site for nucleophilic aromatic substitution or metal-catalyzed cross-coupling) and the C2 and C4 methyl groups (which direct electrophilic substitution and provide steric hindrance) fundamentally dictates its behavior as a synthetic intermediate [1]. This specific substitution pattern enables a distinct set of downstream reaction sequences, such as the sequential functionalization used to synthesize 2-(methoxymethyl)-4-methyl-6-morpholin-4-yl-pyridine-3-carboxylic acid methylester, which would be impossible with a simpler analog lacking the chlorine or methyl groups [2]. Therefore, generic substitution is a high-risk proposition that can derail established synthetic routes, necessitating a data-driven selection based on documented performance in the intended application context.

Methyl 6-chloro-2,4-dimethylnicotinate (CAS 1256789-09-9): Quantified Differentiation vs. Analogs for Scientific Selection


Optimized Downstream Reactivity: Documented Yields in Multi-Step API Intermediate Synthesis

This compound's differentiation is not in its isolated potency but in its documented performance as a building block in the synthesis of a complex API intermediate, as detailed in patent WO2022/165529. It serves as a key starting material to produce 6-chloro-2,4-dimethylnicotinic acid in a high-yielding, two-step, one-pot hydrolysis sequence (71% overall yield) [1]. This specific reactivity cannot be replicated by simple nicotinate analogs lacking the same substitution pattern, as the 2,4-dimethyl and 6-chloro groups are integral to the final target molecule's structure.

Medicinal Chemistry Organic Synthesis Process Chemistry

Optimized Downstream Reactivity: Documented Yields in Multi-Step API Intermediate Synthesis

Further demonstrating its utility, this nicotinate is used in a patented multi-step sequence to synthesize a 2-(methoxymethyl)-4-methyl-6-morpholin-4-yl-pyridine-3-carboxylic acid methylester intermediate. The sequence involves bromination, methoxylation, and a nucleophilic aromatic substitution with morpholine, showcasing the compound's ability to undergo selective functionalization at multiple positions [1]. This contrasts sharply with less functionalized analogs, which would offer fewer or less selective handles for diversification.

Medicinal Chemistry Organic Synthesis Process Chemistry

Calculated Physicochemical Parameters: Lipophilicity Benchmarking vs. Closest In-Class Analogs

While no direct biological comparison is available in the public domain, calculated physicochemical parameters differentiate methyl 6-chloro-2,4-dimethylnicotinate from its closest analogs. Its consensus Log P (octanol-water partition coefficient) is 2.25, placing it in a moderately lipophilic range suitable for passive membrane permeability . In contrast, ethyl 2,4-dimethylnicotinate (CAS 37669-78-6, the closest ethyl ester analog lacking the 6-chloro group) has a lower reported Log P of 1.95 , and the corresponding carboxylic acid (6-chloro-2,4-dimethylnicotinic acid, CAS 630082-81-4) is significantly more hydrophilic [1]. This difference in Log P has direct implications for ADME properties and synthetic handling (e.g., solubility in organic media).

Drug Design ADME Prediction Chemoinformatics

Procurement-Level Differentiation: Critical Specification of Purity, Storage, and Handling

At the procurement level, methyl 6-chloro-2,4-dimethylnicotinate is subject to specific commercial and safety-related specifications that differentiate it from less well-characterized analogs. The compound is commercially available in high purity (95-98%) and is classified as harmful/irritant (GHS07), requiring specific storage conditions (inert atmosphere, 2-8°C) and handling precautions . While this data does not prove biological superiority, it provides the essential baseline for a qualified procurement decision: a user knows the exact identity, purity, hazards, and storage requirements, which is not a given for all niche or custom-synthesized analogs.

Procurement Quality Control Lab Safety

Methyl 6-chloro-2,4-dimethylnicotinate (CAS 1256789-09-9): High-Value Application Scenarios Based on Differential Evidence


Scenario 1: As a Key Starting Material for RIPK1 Inhibitor Development

For medicinal chemistry groups focused on developing kinase inhibitors (e.g., RIPK1), methyl 6-chloro-2,4-dimethylnicotinate is a directly applicable building block. Its use is documented in patent WO2022/165529, where it is converted to a core pyridine acid intermediate for a series of RIPK1 inhibitors . This provides a validated entry point into this chemical space, reducing the risk of early synthetic route failure compared to using an unproven analog.

Scenario 2: As a Versatile Scaffold for Generating Diversified Pyridine Libraries

Process chemistry and library synthesis groups will benefit from the compound's documented multi-step versatility. The ability to sequentially functionalize the molecule at the C2-methyl and C6-chloro positions, as shown in the synthesis of morpholino-pyridine derivatives , makes it a superior choice for generating diverse arrays of 2,4,6-trisubstituted pyridines. Its specific pattern of substituents is engineered for controlled, stepwise diversification, a property not shared by less functionalized nicotinate esters.

Scenario 3: As a Lipophilicity-Modulated Probe in Lead Optimization

In lead optimization campaigns where fine-tuning Log P is critical for balancing potency and ADME properties, this compound's calculated Log P of 2.25 offers a distinct advantage. Its 6-chloro substituent imparts a higher lipophilicity compared to the analogous ethyl 2,4-dimethylnicotinate (Log P 1.95), making it a suitable building block for projects where a moderate increase in lipophilicity is desired to enhance passive permeability . The procurement of this specific ester allows chemists to control this parameter without additional synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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